ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid

Catalog No.
S631887
CAS No.
62152-17-4
M.F
C22H25N3O5S
M. Wt
443.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenoth...

CAS Number

62152-17-4

Product Name

ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid

IUPAC Name

ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid

Molecular Formula

C22H25N3O5S

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C22H25N3O5S/c1-2-24(22(27)28)16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)31(20)29)21(26)9-10-23-11-13-30-14-12-23/h3-8,15H,2,9-14H2,1H3,(H,27,28)

InChI Key

DRHQGRIRKDPLJK-UHFFFAOYSA-N

SMILES

CCN(C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2C(=O)CCN4CCOCC4)C(=O)O

Synonyms

moricizine sulfoxide

Canonical SMILES

CCN(C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2C(=O)CCN4CCOCC4)C(=O)O

Ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid is a complex organic compound characterized by its unique structure, which integrates elements of phenothiazine and morpholine. The compound is identified by its CAS number 62152-17-4. It features a carbamic acid functional group linked to a phenothiazine moiety, which is further substituted by a morpholine-derived propanoyl group. This structural arrangement contributes to its potential biological activity and applications in medicinal chemistry.

The chemical reactivity of ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid can be explored through various reactions typical for carbamic acids and phenothiazine derivatives. Key reactions may include:

  • Hydrolysis: The carbamate group can undergo hydrolysis in the presence of water, leading to the formation of the corresponding amine and carbonic acid.
  • Nucleophilic Substitution: The presence of the morpholine group allows for nucleophilic substitution reactions, which can be utilized to modify the compound further.
  • Oxidation: The oxo group in the structure can participate in oxidation reactions, potentially leading to the formation of more complex derivatives.

Ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid exhibits notable biological activities, particularly in pharmacology. Compounds containing phenothiazine structures are often associated with antipsychotic effects, and derivatives like this one may possess similar properties. Research indicates that such compounds can interact with various neurotransmitter systems, including dopamine and serotonin receptors, which are crucial in treating psychiatric disorders.

The synthesis of ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid typically involves multi-step organic synthesis techniques:

  • Formation of Phenothiazine Derivative: Starting from a suitable phenothiazine precursor, modifications are made to introduce the oxo and carbamate functionalities.
  • Introduction of Morpholine Group: The morpholine moiety can be introduced via acylation or alkylation methods, often utilizing 3-morpholinopropanoic acid as a reagent.
  • Final Carbamate Formation: The final step involves coupling the intermediate with ethyl chloroformate or a similar reagent to form the carbamate linkage.

Ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid has potential applications in several fields:

  • Pharmaceuticals: Due to its possible antipsychotic properties, it could be developed into a therapeutic agent for mental health disorders.
  • Research: As a tool compound, it may aid in studying receptor interactions and drug mechanisms.
  • Chemical Intermediates: It can serve as an intermediate in synthesizing more complex molecules for various applications in medicinal chemistry.

Interaction studies involving ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid focus on its binding affinity to various biological targets:

  • Receptor Binding: Evaluating how effectively the compound binds to dopamine and serotonin receptors can provide insights into its pharmacological profile.
  • Enzyme Inhibition: Investigating its role as an inhibitor for specific enzymes may reveal additional therapeutic potentials.

Similar Compounds

Several compounds share structural similarities with ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid, allowing for comparative analysis:

Compound NameStructureNotable Features
Moricizine sulfoxideContains phenothiazineKnown for antiarrhythmic properties
ChlorpromazinePhenothiazine derivativeAntipsychotic medication
ThioridazineAnother phenothiazineUsed for schizophrenia treatment

These compounds highlight the unique aspects of ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid, particularly its specific morpholine substitution, which may enhance its selectivity and efficacy compared to traditional phenothiazines.

XLogP3

-1.2

Dates

Modify: 2024-02-18

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